7-Methoxy-alpha,10-dimethyl-10H-phenothiazine-2-acetaldehyde
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Overview
Description
7-Methoxy-alpha,10-dimethyl-10H-phenothiazine-2-acetaldehyde is a chemical compound with the molecular formula C17H17NO2S and a molecular weight of 299.38738 g/mol . It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including medicine and chemistry .
Preparation Methods
The synthesis of 7-Methoxy-alpha,10-dimethyl-10H-phenothiazine-2-acetaldehyde typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from phenothiazine derivatives.
Reaction Conditions: These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to achieve efficient and cost-effective production.
Chemical Reactions Analysis
7-Methoxy-alpha,10-dimethyl-10H-phenothiazine-2-acetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
7-Methoxy-alpha,10-dimethyl-10H-phenothiazine-2-acetaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-alpha,10-dimethyl-10H-phenothiazine-2-acetaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7-Methoxy-alpha,10-dimethyl-10H-phenothiazine-2-acetaldehyde can be compared with other phenothiazine derivatives:
Properties
CAS No. |
93856-99-6 |
---|---|
Molecular Formula |
C17H17NO2S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(7-methoxy-10-methylphenothiazin-2-yl)propanal |
InChI |
InChI=1S/C17H17NO2S/c1-11(10-19)12-4-7-16-15(8-12)18(2)14-6-5-13(20-3)9-17(14)21-16/h4-11H,1-3H3 |
InChI Key |
XKENBZAHEKKCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC |
Origin of Product |
United States |
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